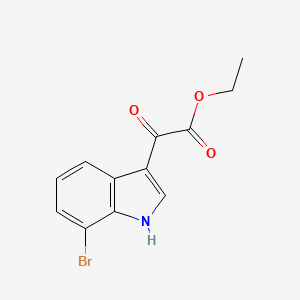

ethyl (7-bromo-1H-indol-3-yl)glyoxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction. Primary aliphatic amines, glyoxalic acid, and indole (or N-methylindole) react in water at ambient temperature to yield indol-3-yl or N-methylindol-3-yl-glycine in nearly quantitative yields. This efficient synthesis avoids the need for catalysts and demonstrates the use of water as an environmentally benign solvent .

Molecular Structure Analysis

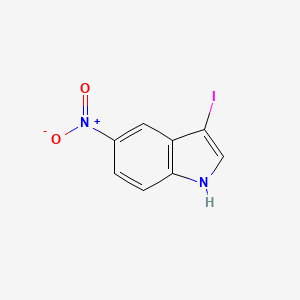

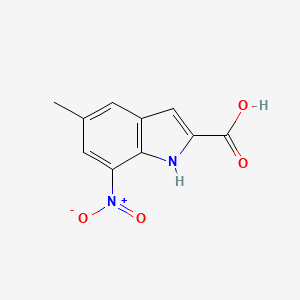

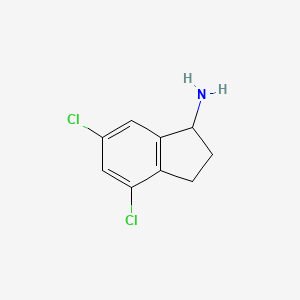

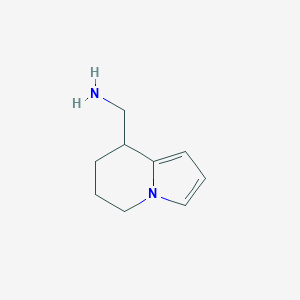

The molecular structure of ethyl (7-bromo-1H-indol-3-yl)glyoxylate consists of an indole ring system with a bromine atom at the 7-position and a glyoxylate moiety attached to the indole nitrogen. The ethyl group is linked to the glyoxylate carbon .

Chemical Reactions Analysis

The compound can participate in various reactions, including Friedel-Crafts condensation. Notably, it can serve as a precursor for the synthesis of biologically active compounds due to its indol-3-yl-glycine scaffold .

Aplicaciones Científicas De Investigación

Synthesis of α-(3-indolyl)glycine Derivatives

- A study by Jiang and Huang (2005) highlights the Mannich-type Friedel-Crafts reaction between indoles and ethyl glyoxylate imines, which can produce ethyl alpha-(3-indolyl)glycinates in moderate to high yields. This method is significant for synthesizing chiral alpha-(3-indolyl)glycinates with good diastereoselectivities (B. Jiang & Zuo-gang Huang, 2005).

Multi-component Friedel-Crafts Alkylation Reaction

- Desimoni et al. (2008) describe a multi-component Friedel–Crafts alkylation reaction involving indole, ethyl glyoxylate, and anilines, leading to the formation of ethyl 2-(arylamino)-2-(1H-indol-3-yl)acetates. This process highlights the versatility of ethyl glyoxylate in catalyzing complex organic reactions (G. Desimoni et al., 2008).

Catalytic Asymmetric Four-Component Reaction

- A study by Jing, Xing, and Hu (2015) details a Rh(II)/chiral phosphoric acid cocatalyzed four-component reaction that includes indoles, 3-diazooxindoles, arylamines, and ethyl glyoxylate. This method is effective for constructing 3,3-disubstituted 3-indol-3'-yloxindoles with excellent diastereoselectivities and enantioselectivities (Changcheng Jing, D. Xing & Wenhao Hu, 2015).

Synthesis of Unnatural Tryptophan Derivatives

- Janczuk et al. (2002) report on combining benzylamine with ethyl glyoxylate to form an intermediate imine, leading to the synthesis of unnatural tryptophan derivatives. This study opens possibilities for creating novel amino acid derivatives (A. Janczuk et al., 2002).

Development of Anti-diabetic Agents

- Nazir et al. (2018) conducted a study involving the sequential conversion of indolyl butanoic acid into ethyl indolyl butanoate and further into 1,3,4-oxadiazole-2-thiol analogs. This process, involving ethyl glyoxylate derivatives, has potential applications in developing new antidiabetic agents (M. Nazir et al., 2018).

Propiedades

IUPAC Name |

ethyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVJJMOQDPQAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3301300.png)

![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)